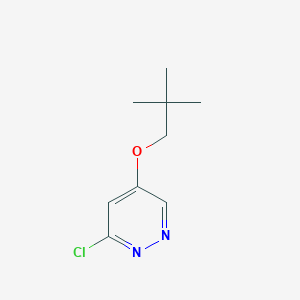

3-Chloro-5-(neopentyloxy)pyridazine

Description

3-Chloro-5-(neopentyloxy)pyridazine is a halogenated pyridazine derivative characterized by a neopentyloxy (2,2-dimethylpropoxy) substituent at the 5-position and a chlorine atom at the 3-position of the pyridazine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chlorine atom and sterically bulky neopentyloxy group, which can influence regioselectivity in subsequent reactions .

Properties

CAS No. |

1346691-22-2 |

|---|---|

Molecular Formula |

C9H13ClN2O |

Molecular Weight |

200.66 g/mol |

IUPAC Name |

3-chloro-5-(2,2-dimethylpropoxy)pyridazine |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-8(10)12-11-5-7/h4-5H,6H2,1-3H3 |

InChI Key |

OHGUFOLHAGPBOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the neopentyloxy group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(neopentyloxy)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The neopentyloxy group can be oxidized to form corresponding carbonyl compounds.

Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, forming fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Cycloaddition: Dipolarophiles and catalysts under controlled temperature and pressure conditions.

Major Products

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of carbonyl-containing compounds.

Cycloaddition: Formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-Chloro-5-(neopentyloxy)pyridazine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices and sensors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The neopentyloxy group introduces significant steric hindrance compared to smaller substituents like cyclopropylmethoxy or trifluoromethyl. This may reduce reactivity in nucleophilic aromatic substitution but enhance selectivity in coupling reactions .

- For instance, electron-withdrawing groups (e.g., CF₃) reduce basicity, while alkoxy groups (e.g., neopentyloxy) provide moderate electron donation .

Biological Activity

3-Chloro-5-(neopentyloxy)pyridazine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridazine ring with a chlorine atom at the 3-position and a neopentyloxy group at the 5-position, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that pyridazine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their activity against pathogenic bacteria and fungi. The results showed that certain pyridazine derivatives had potent inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.21 |

| Other Pyridazine Derivatives | Escherichia coli | Varies |

2. Cytotoxicity

The cytotoxic effects of this compound have been assessed using MTT assays on various cell lines, including HaCat and Balb/c 3T3 cells. The compound demonstrated promising cytotoxicity, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study focused on the cytotoxic effects of pyridazine derivatives:

- Cell Lines Tested: HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast).

- Findings: The compound exhibited significant cell viability reduction at specific concentrations, indicating its potential for further development in cancer therapy.

3. Anti-inflammatory Activity

Pyridazine derivatives have also shown anti-inflammatory properties. In vitro studies have reported that certain compounds can inhibit interleukin-β production in HL-60 cells stimulated with lipopolysaccharide . This suggests that this compound may play a role in modulating inflammatory responses.

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives

| Compound | Inflammatory Marker | IC50 (μM) |

|---|---|---|

| This compound | IL-β Production | Varies |

The mechanisms underlying the biological activities of this compound are likely related to its ability to interact with specific molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.